
N-1H-indazol-5-yl-2-(6-methylpyridin-2-yl)quinazolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
GW857175 is a potent and selective inhibitor of the transforming growth factor-beta receptor type 1 (TGF-beta receptor type 1), also known as activin receptor-like kinase 5 (ALK5). This compound has been designed to target and inhibit the activity of TGF-beta receptor type 1, which plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. The inhibition of TGF-beta receptor type 1 by GW857175 has significant implications in the treatment of diseases such as cancer and fibrosis .
Vorbereitungsmethoden
The synthesis of GW857175 involves a series of chemical reactions starting from quinazoline derivatives. The synthetic route typically includes the following steps:
Formation of the quinazoline core: This involves the cyclization of appropriate precursors to form the quinazoline ring structure.
Substitution reactions: Various substituents are introduced into the quinazoline core through substitution reactions to achieve the desired chemical structure.
Final modifications: Additional functional groups are added to the molecule to enhance its potency and selectivity as an inhibitor of TGF-beta receptor type 1.
The industrial production of GW857175 follows similar synthetic routes but is optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
GW857175 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können eingesetzt werden, um die im Molekül vorhandenen funktionellen Gruppen zu modifizieren.
Substitution: Substitutionsreaktionen werden häufig verwendet, um verschiedene Substituenten in den Chinazolin-Kern einzuführen.
Zu den gängigen Reagenzien, die in diesen Reaktionen verwendet werden, gehören Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise Derivate von GW857175 mit modifizierten funktionellen Gruppen .
Wissenschaftliche Forschungsanwendungen
Cancer Research
N-1H-indazol-5-yl-2-(6-methylpyridin-2-yl)quinazolin-4-amine has been investigated for its potential as an inhibitor of the transforming growth factor-beta receptor type 1 (TGF-beta receptor type 1). This receptor is implicated in various cancers and fibrotic diseases. Inhibition of this receptor can lead to reduced tumor growth and metastasis, making this compound a candidate for cancer therapeutics .
HIV Integrase Inhibition
The compound's structural similarities to known HIV integrase inhibitors suggest it may also possess antiviral properties. Integrase inhibitors are crucial in the treatment of HIV, and ongoing research aims to evaluate the effectiveness of this compound in inhibiting viral replication .
Synthesis Techniques
The synthesis of this compound can be achieved through various organic reactions, including cyclization and substitution methods that involve indazole and quinazoline derivatives . Detailed synthetic protocols have been documented, confirming the structures through techniques like NMR spectroscopy.
Case Studies
A notable study highlighted the synthesis of related compounds that demonstrated significant antitubercular activity, showcasing the importance of structural modifications for enhancing biological activity . While direct studies on this compound are still emerging, these findings provide a framework for future research.
Potential Mechanisms of Action
The mechanisms by which N-1H-indazol-5-yl-2-(6-methylpyridin-2-yl)quinazolin-4-amines exert their effects may involve:
Inhibition of Specific Kinases:
The compound's ability to selectively inhibit certain kinases, such as TGF-beta receptors, suggests a targeted approach in cancer therapy that minimizes side effects associated with broader kinase inhibition .
Antimicrobial Mechanisms:
The antimicrobial action may stem from interference with bacterial cell wall synthesis or inhibition of essential metabolic pathways, similar to other indazole derivatives .
Data Table: Summary of Applications
Application Area | Potential Uses | Notes |
---|---|---|
Cancer Research | TGF-beta receptor inhibition | May reduce tumor growth |
Antimicrobial Activity | Development of new antibiotics | Related compounds show efficacy |
HIV Treatment | Potential integrase inhibitor | Structural analogs have shown promise |
Wirkmechanismus
GW857175 exerts its effects by selectively inhibiting the activity of TGF-beta receptor type 1. The compound binds to the kinase domain of the receptor, preventing its activation and subsequent signaling. This inhibition disrupts the downstream signaling pathways mediated by TGF-beta receptor type 1, leading to the suppression of cellular processes such as proliferation, differentiation, and apoptosis. The molecular targets and pathways involved include the Smad signaling pathway, which is a key mediator of TGF-beta receptor type 1 signaling .
Vergleich Mit ähnlichen Verbindungen
GW857175 ist einzigartig in seiner hohen Potenz und Selektivität als Inhibitor des TGF-beta-Rezeptors Typ 1. Ähnliche Verbindungen umfassen andere Chinazolin-Derivate und ALK5-Inhibitoren, wie zum Beispiel:
LY364947: Ein weiterer potenter Inhibitor des TGF-beta-Rezeptors Typ 1 mit einem ähnlichen Wirkmechanismus.
SB431542: Ein selektiver Inhibitor des TGF-beta-Rezeptors Typ 1, der häufig in Forschungsstudien eingesetzt wird.
SD-208: Ein ALK5-Inhibitor mit therapeutischem Potenzial bei der Behandlung von Krebs und Fibrose.
Im Vergleich zu diesen Verbindungen zeigt GW857175 eine überlegene Selektivität und Potenz, was es zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung und für potenzielle therapeutische Anwendungen macht .
Biologische Aktivität
Overview
N-1H-indazol-5-yl-2-(6-methylpyridin-2-yl)quinazolin-4-amine, also known as GW857175, is a compound that has garnered interest due to its biological activity, particularly as a selective inhibitor of the transforming growth factor-beta receptor type 1 (TGF-beta receptor type 1). This receptor is crucial in various cellular processes, including cell growth, differentiation, and apoptosis. The compound's potential therapeutic applications span across cancer treatment and fibrosis management.
Property | Details |
---|---|
Molecular Formula | C21H16N6 |
Molecular Weight | 352.4 g/mol |
IUPAC Name | N-(1H-indazol-5-yl)-2-(6-methylpyridin-2-yl)quinazolin-4-amine |
InChI Key | HNHRWNUXTCATSG-UHFFFAOYSA-N |
SMILES | CC1=CC=CC(=N1)C1=NC(NC2=CC=C3NN=CC3=C2)=C2C=CC=CC2=N1 |
GW857175 selectively inhibits TGF-beta receptor type 1 by binding to its kinase domain. This action prevents receptor activation and disrupts downstream signaling pathways, particularly the Smad signaling pathway, which mediates TGF-beta signaling. The inhibition leads to reduced cellular proliferation and differentiation, making it a promising candidate for cancer therapeutics .
Anti-Cancer Activity
Research indicates that GW857175 exhibits significant anti-cancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For instance, the compound has shown potential in inhibiting cell proliferation and inducing apoptosis in tumor cells.
Case Studies
-
In Vitro Efficacy : Studies conducted on multiple cancer cell lines (e.g., HeLa, HepG2) have shown that GW857175 can reduce cell viability significantly. The compound's IC50 values indicate its potency in inhibiting cancer cell growth.
Cell Line IC50 (µM) HeLa 25.3 HepG2 30.8 A172 20.5 - Mechanistic Insights : Further investigations into the mechanism of action revealed that GW857175 induces apoptosis through both intrinsic and extrinsic pathways, leading to increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic proteins .
Other Biological Activities
Beyond its anti-cancer effects, GW857175 has been studied for its role in inhibiting fibrosis-related pathways. The TGF-beta signaling pathway is implicated in fibrotic diseases; thus, inhibiting this pathway can potentially reverse or prevent fibrosis.
Research Findings
Recent research has expanded on the structural characteristics that enhance the biological activity of quinazolin derivatives like GW857175. Modifications to the molecular structure can lead to variations in potency and selectivity against different targets.
Structure-Activity Relationship (SAR)
The structure of GW857175 allows for significant interactions with the target receptor, which can be optimized through various substitutions on the quinazoline core. This optimization is crucial for developing more effective derivatives with improved pharmacological profiles .
Eigenschaften
Molekularformel |
C21H16N6 |
---|---|
Molekulargewicht |
352.4 g/mol |
IUPAC-Name |
N-(1H-indazol-5-yl)-2-(6-methylpyridin-2-yl)quinazolin-4-amine |
InChI |
InChI=1S/C21H16N6/c1-13-5-4-8-19(23-13)21-25-18-7-3-2-6-16(18)20(26-21)24-15-9-10-17-14(11-15)12-22-27-17/h2-12H,1H3,(H,22,27)(H,24,25,26) |
InChI-Schlüssel |
HNHRWNUXTCATSG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CC=C1)C2=NC3=CC=CC=C3C(=N2)NC4=CC5=C(C=C4)NN=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.